BENGHE Foundational & Exploratory

Check Availability & Pricing

Elucidation of the Chemical Structure of
Catharanthine Tartrate: An In-depth Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Catharanthine Tartrate

Cat. No.: B15577702

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catharanthine, a monoterpenoid indole alkaloid isolated from Catharanthus roseus, is a
compound of significant interest due to its role as a key precursor in the synthesis of the potent
anticancer agents vinblastine and vincristine.[1] Its tartrate salt is a common form used in
research and development. This technical guide provides a comprehensive elucidation of the
chemical structure of catharanthine tartrate, detailing its chemical properties, and outlining the
experimental methodologies used for its structural characterization. This document synthesizes
available data to offer a thorough understanding for researchers, scientists, and professionals
in the field of drug development.

Chemical Identity and Properties

Catharanthine tartrate is the salt formed between the alkaloid catharanthine and tartaric acid.
This salt form often improves the stability and solubility of the parent compound, facilitating its
handling and formulation.
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Property Value Reference

methyl (1R,15R,18R)-17-ethyl-

3,13-

diazapentacyclo[13.3.1.02,10.
IUPAC Name 04,9.013,18]nonadeca- [2]

2(10),4,6,8,16-pentaene-1-

carboxylate; (2R,3R)-2,3-

dihydroxybutanedioic acid

Molecular Formula C21H24N202 - C4HeOs [2]
Molecular Weight 486.5 g/mol [2]
Appearance White to off-white powder

B Soluble in methanol and
Solubility thanol
ethano

CAS Number 4168-17-6

Structural Elucidation: Experimental Methodologies
and Data

The definitive structure of catharanthine tartrate has been established through a combination
of spectroscopic and crystallographic techniques. These methods provide detailed information
about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic
molecules in solution. Both *H and 13C NMR provide critical data on the chemical environment
of each proton and carbon atom, respectively. While a complete, assigned experimental
dataset for catharanthine tartrate is not readily available in the public domain, data for the
closely related catharanthine base provides a strong foundation for its structural confirmation.

Table 2.1: Representative *H and 3C NMR Chemical Shifts for a Catharanthine-related
Structure
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(Note: The following data is based on a published analogue and serves as a reference for the
expected chemical shifts of catharanthine. Actual experimental values may vary slightly.)[3]
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. . . . Multiplicity &
i B Far 13C Chemical Shift 'H Chemical Shift Coupling
(Ppm) (Ppm) Constants (J in Hz)
2 135.8 - -
3 121.5 - -
5 53.8 3.55 m
6 225 1.80, 1.65 m
7 109.8 - -
8 128.9 7.45 d, J=7.5
9 119.5 7.10 t, J=7.5
10 121.9 7.15 t, J=7.5
11 110.8 7.50 d, J=7.5
12 143.5 - -
13 43.5 - -
14 34.5 2.90, 2.75 m
15 30.1 2.10 m
16 59.8 4.10 S
17 12.3 0.95 t, J=7.3
18 45.2 3.22 S
19 118.2 5.85 S
20 135.2 - -
21 52.1 3.70 S
C=0 175.1 - -
OMe 51.9 3.65 S
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Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of catharanthine tartrate is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of catharanthine tartrate in 0.5-0.7
mL of a suitable deuterated solvent (e.g., methanol-d4 or chloroform-d). The choice of
solvent is critical to ensure good solubility and minimize solvent signal interference.

¢ Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

o Process the data with an exponential line broadening of 0.3 Hz.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a
relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal-to-
noise ratio.

e 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D
NMR experiments should be performed, including:

o COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the molecular
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skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, providing insights into the stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound, as well as its fragmentation pattern upon ionization, which can be used to
deduce its structure. High-resolution mass spectrometry (HRMS) is particularly valuable for
determining the precise elemental formula.

Table 2.2: Expected High-Resolution Mass Spectrometry Data for Catharanthine

Elemental

lon Calculated m/z Observed m/z .
Composition

+ . . 21H25N202

M+H]* 337.1916 337.1911 C21H2s5N20

Table 2.3: Major Fragmentation Patterns of Catharanthine

While a complete, experimentally verified fragmentation table for catharanthine is not readily
available, the following are plausible major fragmentation pathways based on the known
structure and general principles of mass spectrometry.

Fragment m/z Proposed Fragment Structure/Loss
277 Loss of C2HsOH (retro-Diels-Alder)

253 Loss of COOCHs

224 Indole-containing fragment

144 Piperidine-containing fragment

130 Indole-containing fragment

Experimental Protocol: Mass Spectrometry
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A typical protocol for the mass spectrometric analysis of catharanthine tartrate is as follows:

o Sample Preparation: Prepare a dilute solution of catharanthine tartrate (approximately 1
pg/mL) in a suitable solvent such as methanol or acetonitrile.

¢ Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-
Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

» Data Acquisition:

o Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of
the protonated molecule [M+H]*.

o Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]* ion and subjecting it
to collision-induced dissociation (CID) to generate a fragmentation pattern.

o Vary the collision energy to obtain a comprehensive fragmentation profile.
o Data Analysis:

o Determine the elemental composition from the accurate mass measurement of the parent
ion.

o Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses,
which can be used to confirm the structure of the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in
the solid state. By diffracting X-rays off a single crystal, the precise coordinates of each atom
can be determined, revealing bond lengths, bond angles, and the overall conformation of the
molecule.

While a specific CIF (Crystallographic Information File) for catharanthine tartrate is not readily
available in open-access databases, the general procedure for obtaining such data is well-
established.

Experimental Protocol: X-ray Crystallography
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o Crystallization: Grow single crystals of catharanthine tartrate suitable for X-ray diffraction.
This is often the most challenging step and may require screening various solvents,
temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

o Data Collection:
o Mount a suitable single crystal on a goniometer.

o Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo
Ka or Cu Ka radiation) and a detector.

o Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
e Structure Solution and Refinement:
o Process the diffraction data to obtain a set of structure factors.

o Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the molecule.

o Refine the structural model against the experimental data to obtain the final, accurate
atomic coordinates, bond lengths, and angles.

Mechanism of Action and Biological Relevance

Catharanthine exhibits notable biological activities, primarily through its interaction with ion
channels. Understanding these interactions is crucial for its potential therapeutic applications.

Inhibition of Voltage-Gated Calcium Channels

Catharanthine has been shown to be an inhibitor of L-type voltage-gated calcium channels
(VGCCs).[4][5] This inhibition is thought to be the basis for its observed cardiovascular effects,
including vasodilation and a decrease in heart rate.[5] The binding of catharanthine to the
channel protein is believed to allosterically modulate its function, preventing the influx of
calcium ions that is necessary for muscle contraction and neuronal signaling.
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Caption: Mechanism of Catharanthine Inhibition of L-type Voltage-Gated Calcium Channels.

Interaction with Nicotinic Acetylcholine Receptors

Catharanthine also acts as a non-competitive antagonist of muscle-type nicotinic acetylcholine
receptors (NAChRS).[1] This interaction suggests that catharanthine may modulate cholinergic
neurotransmission, which could contribute to its overall pharmacological profile. The binding is
thought to occur at a site distinct from the acetylcholine binding site, leading to a
conformational change that inhibits ion flow through the channel.
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Caption: Non-competitive Antagonism of Nicotinic Acetylcholine Receptors by Catharanthine.

Conclusion

The chemical structure of catharanthine tartrate has been unequivocally determined through
a combination of powerful analytical techniques. Its complex pentacyclic indole alkaloid core
presents a fascinating challenge for chemical synthesis and a rich scaffold for medicinal
chemistry. The elucidation of its interactions with key ion channels, such as voltage-gated
calcium channels and nicotinic acetylcholine receptors, provides a molecular basis for its
observed physiological effects and opens avenues for the development of new therapeutic
agents. This guide serves as a foundational resource for researchers engaged in the study and
application of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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